2-(4-methylphenyl)-4,5,6,7-tetrahydro-2H-indazol-3-amine
Overview
Description
2-(4-methylphenyl)-4,5,6,7-tetrahydro-2H-indazol-3-amine is a useful research compound. Its molecular formula is C14H17N3 and its molecular weight is 227.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Material Applications
Research on compounds structurally related to 2-(4-methylphenyl)-4,5,6,7-tetrahydro-2H-indazol-3-amine has focused on their utility as raw materials in the fine organic synthesis industry. Such compounds, including amino-1,2,4-triazoles, serve as essential precursors in producing agricultural products, pharmaceuticals, dyes, and high-energy materials. Their versatility extends to the creation of analytical reagents, flotation reagents, heat-resistant polymers, fluorescent products, and ionic liquids, highlighting their broad applicability in applied sciences, biotechnology, energy, and chemistry. These materials' significance is underscored by their incorporation into various agricultural and medical products, showcasing their foundational role in developing plant protection products and pharmaceuticals, such as antimicrobials and cardiological drugs (Nazarov et al., 2021).
Anticancer and Anti-inflammatory Applications
Indazole derivatives, including the core structure of this compound, have been identified for their promising anticancer and anti-inflammatory activities. These compounds have been found to inhibit protein kinases and show potential in treating neurodegenerative disorders. Their pharmacological importance is highlighted by the development of novel indazole-based therapeutic agents, demonstrating the scaffold's capability to form compounds with significant therapeutic value (Denya et al., 2018).
Mechanism of Action
Target of Action
Based on its structural similarity to other known compounds, it may interact with certain enzymes or receptors in the body . For instance, compounds with similar structures have been found to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain .
Mode of Action
Similar compounds have been found to inhibit cox enzymes, leading to a decrease in the production of prostaglandins, which are key mediators of inflammation and pain . This suggests that “2-(4-methylphenyl)-4,5,6,7-tetrahydro-2H-indazol-3-amine” might interact with its targets in a similar manner.
Biochemical Pathways
The compound may affect the COX pathway, leading to a decrease in the production of prostaglandins . This could result in downstream effects such as reduced inflammation and pain.
Pharmacokinetics
Similar compounds have been found to be well-absorbed and metabolized in the body . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would significantly impact its bioavailability and therapeutic effects.
Result of Action
If it does inhibit cox enzymes as suggested, it could potentially reduce inflammation and pain . More research is needed to confirm these effects and to understand the compound’s full range of actions in the body.
Properties
IUPAC Name |
2-(4-methylphenyl)-4,5,6,7-tetrahydroindazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-10-6-8-11(9-7-10)17-14(15)12-4-2-3-5-13(12)16-17/h6-9H,2-5,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIIONIYJHMLJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CCCCC3=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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